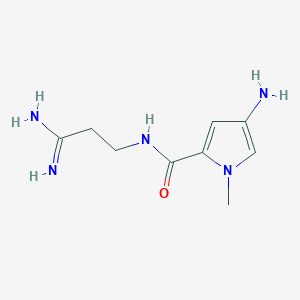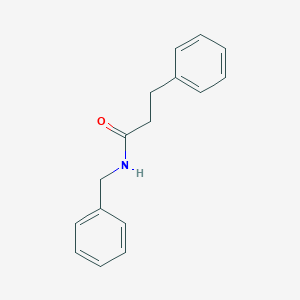
N-benzyl-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-phenylpropanamide, also known as BPAM, is a chemical compound that belongs to the amide class of compounds. It is a white crystalline powder with a molecular weight of 255.33 g/mol. BPAM has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of N-benzyl-3-phenylpropanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. N-benzyl-3-phenylpropanamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
生化学的および生理学的効果
N-benzyl-3-phenylpropanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. N-benzyl-3-phenylpropanamide has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
実験室実験の利点と制限
N-benzyl-3-phenylpropanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. N-benzyl-3-phenylpropanamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N-benzyl-3-phenylpropanamide is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on N-benzyl-3-phenylpropanamide. One potential area of research is the development of more selective N-benzyl-3-phenylpropanamide analogs that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential use of N-benzyl-3-phenylpropanamide in the treatment of other neurological disorders, such as epilepsy and depression. Finally, further studies are needed to elucidate the precise mechanism of action of N-benzyl-3-phenylpropanamide and its effects on neuronal function.
合成法
N-benzyl-3-phenylpropanamide can be synthesized through several methods, including the Friedel-Crafts acylation reaction, the benzyl protection of 3-phenylpropanoic acid, and the amidation reaction. The Friedel-Crafts acylation reaction involves the reaction of benzoyl chloride with 3-phenylpropanoic acid in the presence of a Lewis acid catalyst. The benzyl protection of 3-phenylpropanoic acid involves the reaction of 3-phenylpropanoic acid with benzyl chloride in the presence of a base catalyst. Finally, the amidation reaction involves the reaction of benzyl-3-phenylpropanoate with ammonia or an amine in the presence of a catalyst.
科学的研究の応用
N-benzyl-3-phenylpropanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. N-benzyl-3-phenylpropanamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
CAS番号 |
10264-10-5 |
|---|---|
製品名 |
N-benzyl-3-phenylpropanamide |
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
N-benzyl-3-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChIキー |
FEOUTXCSJHUHLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



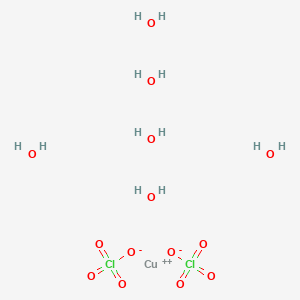
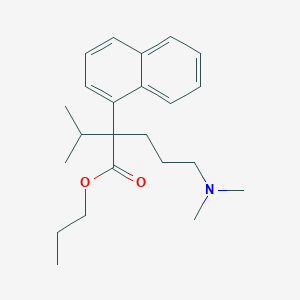

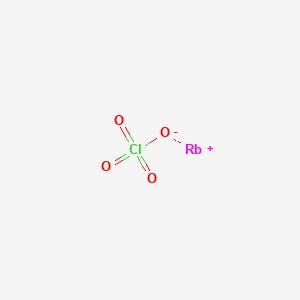
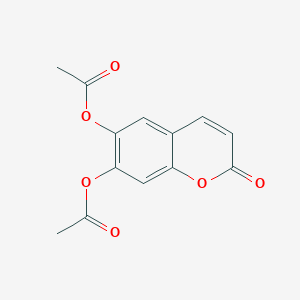
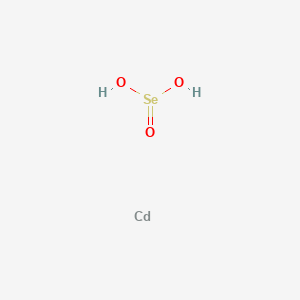
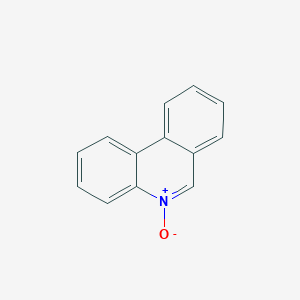
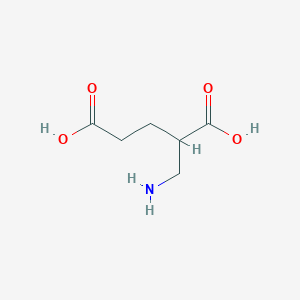
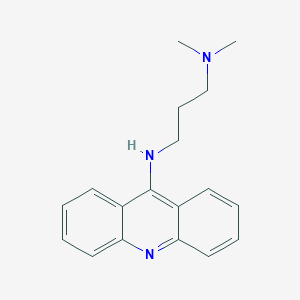
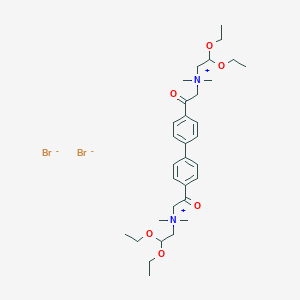
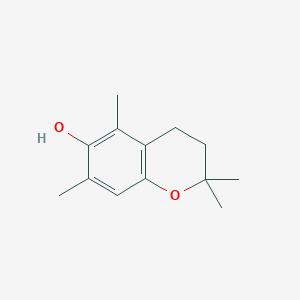
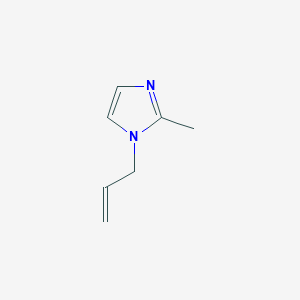
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
